Cas no 149764-34-1 (1,4-Benzenediol,2-[[(1R,2R,5S,8aS)-1,2,3,5,6,7,8,8a-octahydro-1,2,5-trimethyl-5-[2-[(1R,2S,4aR)-1,2,3,4,4a,5,6,7-octahydro-1,2,5,5-tetramethyl-1-naphthalenyl]ethyl]-1-naphthalenyl]methyl]-,bis(hydrogen sulfate), disodium salt, rel-(+)- (9CI))
![1,4-Benzenediol,2-[[(1R,2R,5S,8aS)-1,2,3,5,6,7,8,8a-octahydro-1,2,5-trimethyl-5-[2-[(1R,2S,4aR)-1,2,3,4,4a,5,6,7-octahydro-1,2,5,5-tetramethyl-1-naphthalenyl]ethyl]-1-naphthalenyl]methyl]-,bis(hydrogen sulfate), disodium salt, rel-(+)- (9CI) structure](https://es.kuujia.com/scimg/cas/149764-34-1x500.png)
149764-34-1 structure
Nombre del producto:1,4-Benzenediol,2-[[(1R,2R,5S,8aS)-1,2,3,5,6,7,8,8a-octahydro-1,2,5-trimethyl-5-[2-[(1R,2S,4aR)-1,2,3,4,4a,5,6,7-octahydro-1,2,5,5-tetramethyl-1-naphthalenyl]ethyl]-1-naphthalenyl]methyl]-,bis(hydrogen sulfate), disodium salt, rel-(+)- (9CI)
1,4-Benzenediol,2-[[(1R,2R,5S,8aS)-1,2,3,5,6,7,8,8a-octahydro-1,2,5-trimethyl-5-[2-[(1R,2S,4aR)-1,2,3,4,4a,5,6,7-octahydro-1,2,5,5-tetramethyl-1-naphthalenyl]ethyl]-1-naphthalenyl]methyl]-,bis(hydrogen sulfate), disodium salt, rel-(+)- (9CI) Propiedades químicas y físicas
Nombre e identificación
-
- 1,4-Benzenediol,2-[[(1R,2R,5S,8aS)-1,2,3,5,6,7,8,8a-octahydro-1,2,5-trimethyl-5-[2-[(1R,2S,4aR)-1,2,3,4,4a,5,6,7-octahydro-1,2,5,5-tetramethyl-1-naphthalenyl]ethyl]-1-naphthalenyl]methyl]-,bis(hydrogen sulfate), disodium salt, rel-(+)- (9CI)
- [2-[[(1R,2R,5S,8aS)-5-[2-[(1R,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-1,2,5-trimethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-sulfooxyphenyl] hydrogen sulfate
- 1,4-Benzenediol,2-[[(1R,2R,5S,8aS)-1,2,3,5,6,7,8,8a-octahydro-1,2,5-trimethyl-5-[2-[(1R,2S,4aR)-1,2,3,4,4a,5,6,7-octahydro-1,2,5,5-tetramethyl-1-naphthalenyl]ethyl]-1-naphthalenyl]methyl]-,bis(hydroge
- 1,4-Benzenediol,2-[[1,2,3,5,6,7,8,8a-octahydro-1,2,5-trimethyl-5-[2-(1,2,3,4,4a,5,6,7-octahydro-1,2,5,5-tetramethyl-1-naphthalenyl)ethyl]-1-naphthalenyl]methyl]-,bis(hydrogen sulfate), disodium salt, [1a,2a,5a(1R*,2S*,4aR*),8aa]-(+)-
- Toxiusol A
- [2-[[(1R,2R,5S,8aS)-5-[2-[(1R,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-1,2,5-trimethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-sulfooxy-phenyl] hydrogen sulfate
- 149764-34-1
- Toxiusol
- DTXSID10332405
- CHEMBL1207868
- 1,4-Benzenediol, 2-[[(1R,2R,5S,8aS)-1,2,3,5,6,7,8,8a-octahydro-1,2,5-trimethyl-5-[2-[(1R,2S,4aR)-1,2,3,4,4a,5,6,7-octahydro-1,2,5,5-tetramethyl-1-naphthalenyl]ethyl]-1-naphthalenyl]methyl]-, bis(hydrogen sulfate)
-
- Renchi: InChI=1S/C36H54O8S2/c1-24-12-15-28-30(10-8-18-33(28,3)4)35(24,6)21-20-34(5)19-9-11-31-29(34)16-13-25(2)36(31,7)23-26-22-27(43-45(37,38)39)14-17-32(26)44-46(40,41)42/h10,14,16-17,22,24-25,28,31H,8-9,11-13,15,18-21,23H2,1-7H3,(H,37,38,39)(H,40,41,42)/t24-,25+,28-,31+,34-,35+,36+/m0/s1
- Clave inchi: IDKFTCRFJYOYKG-ZXGJXZSTSA-N
- Sonrisas: OS(OC1C=CC(OS(=O)(O)=O)=C(C[C@@]2([C@H](C)CC=C3[C@@](CC[C@@]4([C@@H](C)CC[C@@H]5C(CCC=C45)(C)C)C)(C)CCC[C@@H]23)C)C=1)(=O)=O
Atributos calculados
- Calidad precisa: 678.326
- Masa isotópica única: 678.326
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 46
- Cuenta de enlace giratorio: 9
- Complejidad: 1410
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 7
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 9.8
- Superficie del Polo topológico: 144Ų
1,4-Benzenediol,2-[[(1R,2R,5S,8aS)-1,2,3,5,6,7,8,8a-octahydro-1,2,5-trimethyl-5-[2-[(1R,2S,4aR)-1,2,3,4,4a,5,6,7-octahydro-1,2,5,5-tetramethyl-1-naphthalenyl]ethyl]-1-naphthalenyl]methyl]-,bis(hydrogen sulfate), disodium salt, rel-(+)- (9CI) Literatura relevante
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
149764-34-1 (1,4-Benzenediol,2-[[(1R,2R,5S,8aS)-1,2,3,5,6,7,8,8a-octahydro-1,2,5-trimethyl-5-[2-[(1R,2S,4aR)-1,2,3,4,4a,5,6,7-octahydro-1,2,5,5-tetramethyl-1-naphthalenyl]ethyl]-1-naphthalenyl]methyl]-,bis(hydrogen sulfate), disodium salt, rel-(+)- (9CI)) Productos relacionados
- 1496189-92-4(1-(but-3-yn-1-yl)-3-(propan-2-yl)azetidin-3-ol)
- 2411241-24-0(N-2-(dimethylphosphoryl)cyclohexylprop-2-enamide)
- 2034504-26-0(N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide)
- 1361568-24-2(2,3-Bis(trifluoromethyl)-4-(2,4,6-trichlorophenyl)pyridine)
- 118783-29-2(methyl 2-amino-2,3-diphenylpropanoate)
- 638141-64-7(2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole)
- 1891349-23-7(1-(3,4-difluoro-2-methoxyphenyl)methylcyclopropan-1-ol)
- 301176-01-2(N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide)
- 2138005-51-1(({3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)dimethylamine)
- 2172252-12-7(2-(1,2,5-thiadiazol-3-yl)methyloxolane-2-carbaldehyde)
Proveedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Miembros de la medalla de oro
Proveedor de China
Lote

Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Minglong (Xianning) Medicine Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
